molecular formula C13H8ClNO2 B6327168 3-Chloro-2-phenoxy-phenylisocyanate CAS No. 85385-32-6

3-Chloro-2-phenoxy-phenylisocyanate

Cat. No.: B6327168
CAS No.: 85385-32-6
M. Wt: 245.66 g/mol
InChI Key: WPJFXSIUCKFNIN-UHFFFAOYSA-N
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Description

3-Chloro-2-phenoxy-phenylisocyanate is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a phenyl ring substituted with a chloro group and a phenoxy group, along with an isocyanate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-phenoxy-phenylisocyanate typically involves the reaction of 3-chloro-2-phenoxy-aniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

[ \text{3-Chloro-2-phenoxy-aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process, given the hazardous nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenoxy-phenylisocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Often used to enhance the reaction rates and selectivity.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

3-Chloro-2-phenoxy-phenylisocyanate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 3-Chloro-2-phenoxy-phenylisocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: Lacks the chloro and phenoxy substituents.

    2-Phenoxyphenyl isocyanate: Lacks the chloro substituent.

    3-Chlorophenyl isocyanate: Lacks the phenoxy substituent.

Uniqueness

3-Chloro-2-phenoxy-phenylisocyanate is unique due to the presence of both chloro and phenoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for synthesizing novel materials and exploring new chemical reactions.

Properties

IUPAC Name

1-chloro-3-isocyanato-2-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-11-7-4-8-12(15-9-16)13(11)17-10-5-2-1-3-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJFXSIUCKFNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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